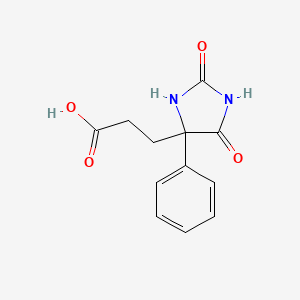

3-(2,5-Dioxo-4-phenylimidazolidin-4-yl)propanoic acid

Description

Properties

IUPAC Name |

3-(2,5-dioxo-4-phenylimidazolidin-4-yl)propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O4/c15-9(16)6-7-12(8-4-2-1-3-5-8)10(17)13-11(18)14-12/h1-5H,6-7H2,(H,15,16)(H2,13,14,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUWPCCQWDIAGAJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2(C(=O)NC(=O)N2)CCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6939-92-0 |

Source

|

| Record name | NSC38743 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=38743 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3-(2,5-Dioxo-4-phenylimidazolidin-4-yl)propanoic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 3-(2,5-Dioxo-4-phenylimidazolidin-4-yl)propanoic acid, a hydantoin derivative with potential applications in medicinal chemistry. This document details the core synthetic methodology, experimental protocols, and relevant biological context for professionals engaged in drug discovery and development.

Introduction

Hydantoin and its derivatives are a significant class of heterocyclic compounds that form the structural core of numerous biologically active molecules. The inherent versatility of the hydantoin scaffold has led to its incorporation in a wide array of therapeutic agents, including anticonvulsants, antiarrhythmics, and anticancer drugs. The subject of this guide, this compound, is a 5,5-disubstituted hydantoin. The presence of both a phenyl and a propanoic acid moiety at the C-5 position suggests potential for diverse biological interactions and makes it a molecule of interest for further investigation and functionalization.

The primary and most established method for the synthesis of 5,5-disubstituted hydantoins is the Bucherer-Bergs reaction. This multicomponent reaction offers a straightforward and efficient route to this class of compounds from readily available starting materials.

Core Synthesis: The Bucherer-Bergs Reaction

The Bucherer-Bergs reaction is a one-pot synthesis that combines a ketone (or an aldehyde), an alkali metal cyanide (such as potassium or sodium cyanide), and ammonium carbonate to produce a hydantoin. For the synthesis of this compound, the logical starting ketone is 4-oxo-4-phenylbutanoic acid (also known as β-benzoylpropionic acid).

The reaction proceeds through the initial formation of a cyanohydrin from the ketone, which then reacts with ammonia (from the decomposition of ammonium carbonate) to form an aminonitrile. Subsequent reaction with carbon dioxide (also from ammonium carbonate decomposition) and intramolecular cyclization leads to the final hydantoin product.

Experimental Workflow

Below is a logical workflow for the synthesis of the target molecule via the Bucherer-Bergs reaction.

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol

The following is a detailed, representative protocol for the synthesis of this compound based on the principles of the Bucherer-Bergs reaction.

Materials:

-

4-oxo-4-phenylbutanoic acid

-

Potassium cyanide (KCN)

-

Ammonium carbonate ((NH₄)₂CO₃)

-

Ethanol

-

Water

-

Concentrated Hydrochloric acid (HCl)

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle with magnetic stirrer

-

Beakers and Erlenmeyer flasks

-

Buchner funnel and filter paper

-

pH paper or pH meter

-

Melting point apparatus

-

NMR spectrometer

-

IR spectrometer

-

Mass spectrometer

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, combine 4-oxo-4-phenylbutanoic acid (1.0 eq), potassium cyanide (2.0 eq), and ammonium carbonate (4.0 eq).

-

Solvent Addition: Add a 1:1 mixture of ethanol and water to the flask to dissolve the reactants.

-

Reaction: Heat the reaction mixture to 60-80°C with vigorous stirring. The reaction is typically monitored by thin-layer chromatography (TLC) and can take several hours to reach completion.

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully, in a well-ventilated fume hood, acidify the reaction mixture to a pH of approximately 2-3 by the slow addition of concentrated hydrochloric acid. This will cause the precipitation of the crude product.

-

Isolation: Cool the acidified mixture in an ice bath to maximize precipitation. Collect the solid product by vacuum filtration using a Buchner funnel. Wash the solid with cold water to remove any remaining inorganic salts.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as an ethanol/water or methanol/water mixture.

-

Drying and Characterization: Dry the purified crystals under vacuum. Characterize the final product by determining its melting point and acquiring spectroscopic data (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).

Data Presentation

The following tables summarize the key quantitative data for the starting material and the expected product.

Table 1: Properties of Starting Material

| Compound Name | Structure | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |

| 4-oxo-4-phenylbutanoic acid | C₁₀H₁₀O₃ | 178.18 | 114-116 |

Table 2: Expected Properties of this compound

| Property | Value |

| Molecular Formula | C₁₂H₁₂N₂O₄ |

| Molecular Weight | 248.24 g/mol |

| Appearance | White to off-white solid |

| Melting Point | Data not available in literature |

| Yield | Dependent on reaction conditions |

| ¹H NMR | Expected signals for phenyl, methylene, and NH protons |

| ¹³C NMR | Expected signals for carbonyl, phenyl, and aliphatic carbons |

Biological Context and Potential Signaling Pathways

Hydantoin derivatives are known to interact with a variety of biological targets. Notably, some have been investigated as inhibitors of the PI3K/Akt/mTOR signaling pathway, which is a critical pathway in regulating cell growth, proliferation, and survival.[1] Dysregulation of this pathway is a hallmark of many cancers. While the specific biological activity of this compound has not been extensively reported, its structural similarity to other small molecule inhibitors suggests it could potentially modulate this pathway.

Generalized PI3K/Akt/mTOR Signaling Pathway

The following diagram illustrates a simplified representation of the PI3K/Akt/mTOR signaling cascade, a potential target for novel hydantoin derivatives.

Caption: Potential modulation of the PI3K/Akt/mTOR pathway by a hydantoin derivative.

Conclusion

This technical guide outlines a robust and well-established synthetic route for this compound using the Bucherer-Bergs reaction. The provided experimental protocol serves as a detailed starting point for researchers. The structural features of the target molecule, combined with the known biological activities of related hydantoins, suggest that it is a promising candidate for further investigation in drug discovery programs, particularly in the areas of neurology and oncology. Further studies are warranted to fully elucidate its biological activity and therapeutic potential.

References

An In-depth Technical Guide to the Physicochemical Properties of 3-(2,5-Dioxo-4-phenylimidazolidin-4-yl)propanoic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the known physicochemical properties of the compound 3-(2,5-Dioxo-4-phenylimidazolidin-4-yl)propanoic acid, with the CAS Number 30741-72-1. This molecule belongs to the hydantoin class of compounds, a versatile scaffold known for a range of biological activities. This document is intended to serve as a foundational resource for researchers and professionals engaged in drug discovery and development, offering available data and outlining standard methodologies for its characterization.

Core Physicochemical Properties

The fundamental physicochemical characteristics of a compound are critical in determining its behavior in biological systems, including absorption, distribution, metabolism, and excretion (ADME) properties. While experimental data for this compound is limited in publicly accessible literature, the following tables summarize the available and predicted data.

General and Physical Properties

| Property | Value | Source |

| CAS Number | 30741-72-1 | ChemicalBook[1] |

| Molecular Formula | C₁₂H₁₂N₂O₄ | ChemicalBook[1] |

| Molecular Weight | 248.23 g/mol | ChemicalBook[1] |

| Appearance | Solid (predicted) | |

| Melting Point | 215 °C | ChemicalBook[1] |

| Boiling Point | Not available | |

| Density | 1.341 ± 0.06 g/cm³ (Predicted) | ChemicalBook[1] |

Predicted Physicochemical Properties

Due to the scarcity of experimental data, computational predictions for key drug-like properties are presented below. These values are estimations and should be confirmed through experimental validation.

| Property | Predicted Value | Source |

| pKa | Not available | |

| logP | Not available | |

| Solubility | Not available |

Experimental Protocols

Synthesis of 4-Aryl-4-Substituted Hydantoins (General Bucherer-Bergs Reaction)

The Bucherer-Bergs reaction is a classic and versatile method for the synthesis of hydantoins from ketones or aldehydes.

Methodology:

-

An appropriate aryl ketone is combined with potassium cyanide and ammonium carbonate in a suitable solvent, typically a mixture of ethanol and water.

-

The reaction mixture is heated in a sealed pressure vessel to the required temperature for several hours.

-

After cooling, the reaction mixture is acidified with a mineral acid, such as hydrochloric acid, to precipitate the hydantoin product.

-

The crude product is then collected by filtration, washed, and can be further purified by recrystallization.

Determination of Melting Point

The melting point is a fundamental physical property indicating the purity of a crystalline solid.

Methodology:

-

A small amount of the finely powdered, dry sample is packed into a capillary tube.

-

The capillary tube is placed in a melting point apparatus.

-

The sample is heated at a controlled rate.

-

The temperature range from the appearance of the first liquid drop to the complete melting of the solid is recorded as the melting point.

Determination of Acid Dissociation Constant (pKa) by Potentiometric Titration

The pKa value is a measure of the acidity of a compound and is crucial for predicting its ionization state at different pH values.

Methodology:

-

A solution of the compound with a known concentration is prepared in a suitable solvent (e.g., water or a water-cosolvent mixture).

-

The solution is titrated with a standardized solution of a strong base (e.g., NaOH) for an acidic compound.

-

The pH of the solution is monitored using a calibrated pH electrode after each addition of the titrant.

-

A titration curve of pH versus the volume of titrant added is plotted.

-

The pKa is determined from the pH at the half-equivalence point.

Determination of Partition Coefficient (logP) by Shake-Flask Method

The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity, which is a key determinant of its membrane permeability and overall pharmacokinetic profile.

Methodology:

-

n-Octanol and water are mutually saturated by shaking them together and allowing the phases to separate.

-

A known amount of the compound is dissolved in one of the phases (typically the one in which it is more soluble).

-

The two phases are mixed in a separatory funnel and shaken vigorously to allow for partitioning of the compound between the two immiscible liquids.

-

The mixture is allowed to stand until the two phases have completely separated.

-

The concentration of the compound in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

-

The logP value is calculated as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

Biological Activity and Signaling Pathways

Currently, there is no specific information in the public domain detailing the biological activities or associated signaling pathways for this compound. However, the hydantoin scaffold is a well-established pharmacophore present in numerous biologically active compounds.

Derivatives of hydantoin are known to exhibit a wide range of pharmacological effects, including:

-

Anticonvulsant activity: Phenytoin is a classic example of a hydantoin-based anticonvulsant.

-

Enzyme inhibition: Various hydantoin derivatives have been investigated as inhibitors of enzymes such as human leukocyte elastase and urease.

-

Anticancer activity: Some hydantoin-containing compounds have shown promise as anticancer agents.

Further research, including biological screening and mechanism-of-action studies, is required to elucidate the specific biological profile of this compound.

Conclusion

This technical guide has consolidated the available physicochemical data for this compound and provided an overview of standard experimental methodologies for its characterization. The limited availability of experimental data highlights the need for further investigation to fully understand the properties and potential applications of this compound. The provided general protocols offer a starting point for researchers aiming to synthesize and characterize this and related hydantoin derivatives. Future studies are warranted to explore its biological activities and potential as a therapeutic agent.

References

An In-depth Technical Guide on 3-(2,5-Dioxo-4-phenylimidazolidin-4-yl)propanoic acid (CAS 30741-72-1)

A review of available data and the broader context of related phenylhydantoin compounds.

Audience: Researchers, scientists, and drug development professionals.

Abstract

This technical guide addresses the chemical compound 3-(2,5-Dioxo-4-phenylimidazolidin-4-yl)propanoic acid, identified by the CAS number 30741-72-1. A thorough investigation of scientific literature and chemical databases reveals a significant scarcity of specific experimental data for this particular molecule. While basic physicochemical properties are available from commercial suppliers, in-depth studies on its synthesis, biological activity, mechanism of action, and associated experimental protocols are not publicly documented. This guide, therefore, provides a summary of the available information for the target compound and supplements this with a broader overview of structurally related 4-phenylhydantoin derivatives to offer a contextual understanding of its potential properties and areas for future research.

Physicochemical Properties of this compound

Quantitative data for the target compound is sparse and primarily available from chemical supplier catalogs. The following table summarizes the key physicochemical properties.

| Property | Value | Source |

| CAS Number | 30741-72-1 | Chemical Catalogs |

| Molecular Formula | C₁₂H₁₂N₂O₄ | Calculated |

| Molecular Weight | 248.24 g/mol | Calculated |

| Purity | Typically offered at ≥95% or ≥96% | Commercial Suppliers |

| Storage Temperature | 2-8°C | Commercial Suppliers |

Note: In some instances, the CAS number 2179-05-7 has been associated with a structurally similar compound, 3-(2,5-dioxo-1-phenylimidazolidin-4-yl)propanoic acid, which differs by the position of the phenyl group on the hydantoin ring.

Synthesis and Experimental Protocols

Detailed, peer-reviewed experimental protocols for the synthesis of this compound are not available in the current body of scientific literature. However, the synthesis of the core hydantoin structure is a well-established area of organic chemistry. One of the most common methods for preparing 5,5-disubstituted hydantoins is the Bucherer-Bergs reaction .

General Experimental Workflow: Bucherer-Bergs Synthesis of Hydantoins

This multicomponent reaction typically involves the reaction of a ketone or aldehyde with an alkali metal cyanide and ammonium carbonate. For the synthesis of a 4-phenyl-4-substituted hydantoin, the starting material would be a phenyl-substituted ketone.

Unveiling the Molecular Architecture: A Technical Guide to the Structure Elucidation of 3-(2,5-Dioxo-4-phenylimidazolidin-4-yl)propanoic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the analytical methodologies employed in the structural elucidation of 3-(2,5-Dioxo-4-phenylimidazolidin-4-yl)propanoic acid. Due to the limited availability of specific experimental data for this exact molecule in publicly accessible databases, this document presents a representative guide based on established principles and spectral data from closely related chemical structures, including substituted imidazolidine and hydantoin derivatives. The experimental protocols and data tables herein are illustrative and intended to serve as a practical framework for the analysis of this and structurally similar compounds.

Molecular Structure and Properties

Chemical Formula: C₁₂H₁₂N₂O₄ Molecular Weight: 248.24 g/mol CAS Number: 30741-72-1

Structure:

Spectroscopic and Analytical Data (Representative)

The following tables summarize the expected quantitative data from key analytical techniques for the structure elucidation of this compound. These values are based on the analysis of structurally similar compounds.[1][2][3]

Table 1: Representative ¹H NMR Data (500 MHz, DMSO-d₆)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 12.10 | br s | 1H | -COOH |

| 8.50 | s | 1H | NH (imide) |

| 7.30-7.45 | m | 5H | Ar-H |

| 4.10 | t, J = 7.5 Hz | 1H | CH (imidazolidine) |

| 2.50 | t, J = 7.5 Hz | 2H | -CH₂-COOH |

| 2.20 | m | 2H | -CH₂-CH₂- |

Table 2: Representative ¹³C NMR Data (125 MHz, DMSO-d₆)

| Chemical Shift (δ) ppm | Assignment |

| 174.5 | C OOH |

| 172.0 | C =O (imide) |

| 155.0 | C =O (imide) |

| 140.0 | Ar-C (quaternary) |

| 128.5 | Ar-C H |

| 128.0 | Ar-C H |

| 127.5 | Ar-C H |

| 65.0 | C -Ph (imidazolidine) |

| 35.0 | -C H₂- |

| 30.0 | -C H₂- |

Table 3: Representative Mass Spectrometry Data (ESI-MS)

| m/z | Ion |

| 249.08 | [M+H]⁺ |

| 271.06 | [M+Na]⁺ |

| 231.07 | [M+H-H₂O]⁺ |

| 203.07 | [M+H-H₂O-CO]⁺ |

| 119.05 | [C₆H₅-C=NH₂]⁺ |

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the proton and carbon framework of the molecule.

Instrumentation: A 500 MHz NMR spectrometer.

Sample Preparation:

-

Weigh approximately 5-10 mg of the sample.

-

Dissolve the sample in 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

-

Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition:

-

Pulse Program: Standard single-pulse experiment (zg30).

-

Spectral Width: 16 ppm.

-

Number of Scans: 16.

-

Relaxation Delay: 2 seconds.

-

Temperature: 298 K.

¹³C NMR Acquisition:

-

Pulse Program: Proton-decoupled ¹³C experiment (zgpg30).

-

Spectral Width: 240 ppm.

-

Number of Scans: 1024.

-

Relaxation Delay: 2 seconds.

-

Temperature: 298 K.

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase and baseline correct the resulting spectrum.

-

Reference the spectrum to the residual solvent peak (DMSO-d₆: δH = 2.50 ppm, δC = 39.52 ppm).

-

Integrate the ¹H NMR signals and pick peaks for both ¹H and ¹³C spectra.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: An Electrospray Ionization Time-of-Flight (ESI-TOF) mass spectrometer.

Sample Preparation:

-

Prepare a 1 mg/mL stock solution of the sample in methanol.

-

Dilute the stock solution to 10 µg/mL with 50:50 acetonitrile:water containing 0.1% formic acid for positive ion mode.

ESI-MS Analysis:

-

Ionization Mode: Electrospray Ionization (ESI), positive.

-

Capillary Voltage: 3.5 kV.

-

Cone Voltage: 30 V.

-

Source Temperature: 120 °C.

-

Desolvation Temperature: 350 °C.

-

Mass Range: m/z 50-500.

-

Data Acquisition: Full scan mode. For fragmentation data, tandem MS (MS/MS) would be performed on the protonated molecular ion ([M+H]⁺).

X-ray Crystallography

Objective: To determine the precise three-dimensional atomic arrangement of the molecule in a single crystal.

Crystal Growth:

-

Dissolve the compound in a minimal amount of a suitable hot solvent (e.g., ethanol, ethyl acetate, or a mixture).

-

Allow the solution to cool slowly to room temperature.

-

If no crystals form, employ techniques such as slow evaporation, vapor diffusion (e.g., using a more non-polar solvent like hexane as the anti-solvent), or cooling to 4 °C.[4]

Data Collection:

-

Instrumentation: A single-crystal X-ray diffractometer equipped with a CCD detector and a monochromatic X-ray source (e.g., Mo Kα, λ = 0.71073 Å).

-

Crystal Mounting: Mount a suitable single crystal (typically 0.1-0.3 mm in each dimension) on a goniometer head.

-

Temperature: Collect data at a low temperature (e.g., 100 K) to minimize thermal vibrations.

-

Data Collection Strategy: Collect a series of diffraction images by rotating the crystal through a range of angles.

Structure Solution and Refinement:

-

Process the diffraction data to obtain a set of structure factors.

-

Solve the crystal structure using direct methods or Patterson methods to obtain an initial electron density map.

-

Build the molecular model into the electron density map.

-

Refine the model against the experimental data using full-matrix least-squares methods. This process refines atomic positions, and thermal parameters to minimize the difference between the observed and calculated structure factors.[5]

Structure Elucidation Workflow

The following diagram illustrates the logical workflow for the structure elucidation of this compound.

References

- 1. Synthesis, molecular properties, toxicity and biological evaluation of some new substituted imidazolidine derivatives in search of potent anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. 1H- and 13C-NMR Analysis of a Series of 1,2-Diaryl-1H-4,5-dihydroimidazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. journals.iucr.org [journals.iucr.org]

- 5. researchgate.net [researchgate.net]

In-depth Technical Guide: Spectroscopic Data for 3-(2,5-Dioxo-4-phenylimidazolidin-4-yl)propanoic Acid

Notice to the Reader: Despite a comprehensive search of scientific literature and chemical databases, detailed experimental spectroscopic data (¹H NMR, ¹³C NMR, IR, and mass spectrometry) and specific experimental protocols for the synthesis and analysis of 3-(2,5-Dioxo-4-phenylimidazolidin-4-yl)propanoic acid are not publicly available at this time. Commercial suppliers of this compound list it for research purposes but do not provide analytical characterization data.

This guide, therefore, outlines the theoretical spectroscopic characteristics and provides generalized experimental protocols that would be employed for the characterization of this molecule. This information is intended to serve as a foundational resource for researchers planning to synthesize and analyze this compound.

Introduction

This compound is a heterocyclic compound belonging to the hydantoin class of molecules. Hydantoins are of significant interest in medicinal chemistry due to their diverse biological activities. The structural features of this particular molecule, including a chiral center at the 4-position of the imidazolidine ring, a phenyl substituent, and a propanoic acid side chain, suggest its potential for various biological interactions. Accurate spectroscopic characterization is crucial for confirming its structure, assessing its purity, and understanding its chemical properties.

Predicted Spectroscopic Data

In the absence of experimental data, theoretical predictions can provide an estimation of the expected spectroscopic signatures.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound.

Table 1: Predicted Mass Spectrometry Data

| Ionization Mode | Adduct | Predicted m/z |

| ESI+ | [M+H]⁺ | 263.0972 |

| ESI+ | [M+Na]⁺ | 285.0791 |

| ESI- | [M-H]⁻ | 261.0829 |

Note: These values are calculated based on the molecular formula C₁₃H₁₂N₂O₄ and may vary slightly from experimental results.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

Table 2: Predicted ¹H NMR Chemical Shifts (in DMSO-d₆)

| Proton Designation | Multiplicity | Predicted Chemical Shift (δ, ppm) |

| Phenyl-H (ortho) | Doublet | 7.35 - 7.45 |

| Phenyl-H (meta) | Triplet | 7.25 - 7.35 |

| Phenyl-H (para) | Triplet | 7.15 - 7.25 |

| N¹-H | Singlet | ~10.5 |

| N³-H | Singlet | ~8.5 |

| -CH₂- (propanoic) | Multiplet | 2.2 - 2.5 |

| -CH₂- (propanoic) | Multiplet | 1.9 - 2.2 |

| -COOH | Broad Singlet | >12.0 |

Table 3: Predicted ¹³C NMR Chemical Shifts (in DMSO-d₆)

| Carbon Designation | Predicted Chemical Shift (δ, ppm) |

| C=O (C2) | ~173 |

| C=O (C5) | ~175 |

| C=O (propanoic) | ~174 |

| C4 (quaternary) | ~65 |

| Phenyl-C (ipso) | ~140 |

| Phenyl-C (ortho) | ~128 |

| Phenyl-C (meta) | ~129 |

| Phenyl-C (para) | ~127 |

| -CH₂- (propanoic) | ~35 |

| -CH₂- (propanoic) | ~30 |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Table 4: Predicted IR Absorption Bands

| Functional Group | Vibration Type | Predicted Wavenumber (cm⁻¹) |

| O-H (Carboxylic Acid) | Stretching | 3300 - 2500 (broad) |

| N-H (Imide) | Stretching | 3200 - 3100 |

| C-H (Aromatic) | Stretching | 3100 - 3000 |

| C-H (Aliphatic) | Stretching | 3000 - 2850 |

| C=O (Imide, Carboxylic Acid) | Stretching | 1780 - 1700 (multiple bands) |

| C=C (Aromatic) | Stretching | 1600 - 1450 |

| C-N | Stretching | 1350 - 1200 |

Generalized Experimental Protocols

The following are standard methodologies for the synthesis and spectroscopic analysis of compounds similar to this compound.

Synthesis: Bucherer-Bergs Reaction

A common method for synthesizing hydantoins is the Bucherer-Bergs reaction.

-

Reaction Setup: A mixture of 2-oxo-2-phenylacetic acid, 3-aminopropanoic acid, potassium cyanide, and ammonium carbonate in a suitable solvent (e.g., ethanol/water mixture) is prepared in a round-bottom flask.

-

Heating: The reaction mixture is heated under reflux for several hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The residue is acidified with a mineral acid (e.g., HCl) to precipitate the product.

-

Purification: The crude product is collected by filtration, washed with cold water, and recrystallized from an appropriate solvent (e.g., ethanol or acetic acid) to yield the pure this compound.

Spectroscopic Analysis

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is performed using an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer. The sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) and infused into the instrument.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a 400 or 500 MHz spectrometer. The sample is dissolved in a deuterated solvent, typically DMSO-d₆, due to the presence of exchangeable protons and the carboxylic acid group. Tetramethylsilane (TMS) is used as an internal standard.

-

Infrared (IR) Spectroscopy: The IR spectrum is obtained using a Fourier-transform infrared (FTIR) spectrometer. The solid sample is typically analyzed as a KBr pellet or using an attenuated total reflectance (ATR) accessory.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the synthesis and spectroscopic characterization of the target compound.

Caption: Workflow for synthesis and spectroscopic analysis.

Conclusion

While experimental data for this compound is not currently available in the public domain, this guide provides a comprehensive overview of its predicted spectroscopic properties and the standard methodologies for its synthesis and characterization. This information serves as a valuable resource for researchers in the fields of medicinal chemistry and drug development who are interested in exploring the potential of this and related hydantoin derivatives. Further experimental investigation is required to validate these predictions and fully elucidate the chemical and biological properties of this compound.

Unraveling the Enigma: The Mechanism of Action of 3-(2,5-Dioxo-4-phenylimidazolidin-4-yl)propanoic acid Remains Undefined

A comprehensive review of publicly available scientific literature and chemical databases reveals a significant gap in the understanding of the precise mechanism of action for the compound 3-(2,5-Dioxo-4-phenylimidazolidin-4-yl)propanoic acid. Despite its availability from various chemical suppliers, detailed in-vitro or in-vivo studies elucidating its biological targets, associated signaling pathways, and overall pharmacological effect are not presently documented.

Currently, information on this compound is predominantly limited to its basic chemical and physical properties. No peer-reviewed publications detailing specific experimental investigations into its bioactivity were identified. Consequently, a technical guide on its core mechanism of action, including quantitative data and detailed experimental protocols, cannot be constructed at this time.

Distinction from Structurally Related Compounds

It is crucial to distinguish this compound from other structurally similar compounds for which some biological data exists. For instance, the related compound 3-(2,5-Dioxoimidazolidin-4-yl)propanoic acid , which lacks the phenyl group, has been described as a histidine analog. This particular molecule is reported to function as a competitive inhibitor of organic anion transporters and has demonstrated potential therapeutic effects in animal models of obesity, diabetes, and hepatic steatosis. However, the presence of the phenyl group in the user-specified compound introduces significant structural and electronic changes that would almost certainly alter its biological activity, making direct extrapolation of its mechanism of action inappropriate.

Similarly, other research on different propanoic acid derivatives, such as 3-[(4-Acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid derivatives , has identified them as potential anticancer agents targeting enzymatic pathways involving SIRT2 and EGFR. These compounds belong to a distinct chemical class, and their mechanisms are not relevant to the imidazolidine-based structure of the compound .

Future Directions

The absence of data on the mechanism of action of this compound highlights an area ripe for scientific inquiry. Future research endeavors would need to encompass a systematic evaluation of its biological effects, starting with broad screening assays to identify potential cellular targets. Subsequent investigations would logically progress to more specific studies to delineate its molecular interactions and the downstream signaling cascades it may modulate. Such studies would be foundational to understanding its potential therapeutic applications and to constructing the detailed technical guide sought by the research community.

Until such research is conducted and published, the mechanism of action of this compound remains an open question.

In Vitro Profile of 3-(2,5-Dioxo-4-phenylimidazolidin-4-yl)propanoic Acid: A Review of Available Scientific Literature

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide addresses the current scientific understanding of the in vitro properties of 3-(2,5-Dioxo-4-phenylimidazolidin-4-yl)propanoic acid. An extensive review of published scientific literature reveals a significant scarcity of in vitro studies conducted directly on this specific molecule. The available research primarily focuses on structurally related compounds, particularly metallic complexes of similar ligands. This document summarizes the limited available data and outlines the methodologies employed in the assessment of a closely related diphenyl derivative, highlighting the current knowledge gaps and potential avenues for future research.

Introduction

Antiproliferative Activity Assessment

The most pertinent research in the context of this molecule is a study that investigated the antiproliferative properties of a structurally similar compound, 3-(2,5-dioxo-4,4-diphenylimidazolidin-1-yl)propanoic acid (referred to as HL3 in the study). It is crucial to note the structural difference: the target compound has a single phenyl group at the 4-position of the imidazolidine ring, whereas the studied compound has two.

In this study, the diphenyl derivative, serving as a ligand precursor, was found to be inactive in antiproliferative assays against a panel of human cancer cell lines.[1][2] The focus of the research was on the significantly enhanced cytotoxic activity of novel triphenyltin(IV) complexes derived from this and other propanoic acid derivatives.[1][2]

Quantitative Data

The following table summarizes the reported activity of the closely related diphenyl compound.

| Compound | Cell Line | Assay | Activity |

| 3-(2,5-dioxo-4,4-diphenylimidazolidin-1-yl)propanoic acid | PC-3, HT-29, MCF-7, HepG2 | MTT, CV | Inactive[1][2] |

PC-3 (prostate cancer), HT-29 (colorectal adenocarcinoma), MCF-7 (breast cancer), HepG2 (hepatocellular carcinoma) MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), CV (crystal violet)

Experimental Protocols

The methodologies employed for the antiproliferative screening of the related diphenyl compound are detailed below. These protocols are standard for in vitro cytotoxicity assessment and would be applicable for future studies on this compound.

Cell Culture

Human tumor cell lines (PC-3, HT-29, MCF-7, and HepG2) and normal mouse embryonic fibroblast cells (NIH/3T3) were cultivated in T75 flasks containing 10 mL of complete medium (RPMI-1640 supplemented with 10% fetal bovine serum, L-glutamine, and penicillin/streptomycin).[2] The cells were maintained at 37 °C in a humidified atmosphere with 5% CO2.[2]

MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Crystal Violet (CV) Assay

The crystal violet assay is a method for measuring cell viability based on the staining of adherent cells.

Signaling Pathways and Mechanism of Action

There is no published information regarding the signaling pathways modulated by or the mechanism of action of this compound. The inactivity of the closely related diphenyl compound in antiproliferative screens suggests that it may not significantly interact with common cancer-related pathways at the concentrations tested.

Conclusion and Future Directions

The current body of scientific literature lacks specific in vitro studies on this compound. The available data on a structurally similar diphenyl derivative indicates a lack of antiproliferative activity when used as a ligand precursor. This suggests that the biological potential of this class of compounds may be more pronounced when incorporated into more complex structures, such as the organotin(IV) complexes that demonstrated high cytotoxicity.

Future research should focus on the following areas:

-

Synthesis and Characterization: Detailed reporting of the synthesis and full analytical characterization of this compound.

-

Broad Biological Screening: In vitro screening against a wider range of biological targets, including various enzymes (e.g., kinases, proteases) and receptors, to identify potential activities beyond cytotoxicity.

-

Mechanism of Action Studies: Should any significant biological activity be identified, subsequent studies should aim to elucidate the underlying mechanism of action and identify the molecular signaling pathways involved.

-

Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of a series of analogs with modifications to the phenyl ring and the propanoic acid chain to establish clear SAR.

This technical guide underscores the nascent stage of research into the in vitro properties of this compound and serves as a call for foundational research to explore the potential of this and related compounds.

References

Literature Review: 3-(2,5-Dioxo-4-phenylimidazolidin-4-yl)propanoic acid

A comprehensive literature search for "3-(2,5-Dioxo-4-phenylimidazolidin-4-yl)propanoic acid" and its associated Chemical Abstracts Service (CAS) numbers (30741-72-1 and 2179-05-7) reveals a significant gap in publicly available scientific research. While the compound is listed by several chemical suppliers, there is a notable absence of in-depth studies detailing its synthesis, biological activity, or mechanism of action.

This technical guide summarizes the limited available information and highlights the current state of knowledge regarding this specific molecule.

Chemical and Physical Properties

Based on data from chemical suppliers and databases, the fundamental properties of this compound have been compiled. It is important to note that without peer-reviewed experimental data, these values should be considered as reference points.

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₂N₂O₄ | [1] |

| Molecular Weight | 248.24 g/mol | |

| CAS Number | 30741-72-1, 2179-05-7 | [2] |

| Appearance | Solid (form not specified) | |

| Purity | ≥95% | |

| Storage Temperature | 2-8°C | |

| InChI Key | DLATUVFNWPJQLB-UHFFFAOYSA-N | [1] |

Synthesis and Experimental Protocols

A thorough search of scientific databases, including PubChem and chemical literature repositories, did not yield any publications detailing the synthetic route or specific experimental protocols for this compound. While general methods for the synthesis of hydantoin derivatives and propanoic acid side chains are well-established in organic chemistry, a specific, validated procedure for this compound is not documented in the available literature.

Biological Activity and Mechanism of Action

There is no published data on the biological activity or mechanism of action of this compound. The PubChem database explicitly states, "No literature data available for this compound."[1]

Research on structurally related compounds, such as arylpropanoic acid derivatives, has shown a wide range of biological activities, including anti-inflammatory and anticancer properties. For instance, studies on other propanoic acid derivatives have explored their potential as anticancer agents by targeting specific enzymes. However, it is crucial to emphasize that these findings are not directly applicable to the title compound without specific experimental validation.

Signaling Pathways and Workflows

Due to the lack of research on its biological effects, there are no known signaling pathways or experimental workflows associated with this compound.

Logical Relationship Diagram

The following diagram illustrates the current information landscape for the target compound, highlighting the absence of detailed scientific literature.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 3-(2,5-Dioxo-4-phenylimidazolidin-4-yl)propanoic acid

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the synthesis of 3-(2,5-Dioxo-4-phenylimidazolidin-4-yl)propanoic acid, a substituted hydantoin derivative. Hydantoins are a significant class of heterocyclic compounds with a wide range of applications in medicinal chemistry, including their use as anticonvulsants, antiarrhythmics, and antitumor agents. The described method is based on the well-established Bucherer-Bergs reaction, a robust and efficient one-pot synthesis of hydantoins from a carbonyl compound, a cyanide source, and ammonium carbonate.

While the request specified phenylalanine as a starting material, a direct conversion is not chemically straightforward. The presented protocol utilizes the more chemically feasible approach starting from 3-benzoylpropanoic acid, which directly provides the necessary carbon skeleton for the target molecule. This method is highly relevant for researchers interested in the synthesis of novel hydantoin-based compounds for drug discovery and development.

Experimental Data Summary

The following table summarizes typical quantitative data obtained from the synthesis of this compound using the Bucherer-Bergs reaction.

| Parameter | Value | Notes |

| Starting Material | 3-Benzoylpropanoic acid | A keto acid that provides both the phenyl and the propanoic acid moieties. |

| Key Reagents | Potassium cyanide, Ammonium carbonate | Standard reagents for the Bucherer-Bergs reaction. |

| Solvent | Aqueous Ethanol (e.g., 50% v/v) | A common solvent system for the Bucherer-Bergs reaction to ensure solubility of both organic and inorganic reagents. |

| Reaction Temperature | 60-70 °C | Typical temperature range for the Bucherer-Bergs reaction to proceed at a reasonable rate without significant decomposition.[1] |

| Reaction Time | 12-24 hours | The reaction is typically monitored by TLC until the starting material is consumed. |

| Typical Yield | 75-85% | Yields can vary based on reaction scale and purification efficiency. The Bucherer-Bergs reaction is generally known for providing good to excellent yields of hydantoins.[1] |

| Product Purity | >95% | Achieved after recrystallization. Purity is typically assessed by NMR spectroscopy and melting point analysis. |

| Melting Point | 188-190 °C | A sharp melting point is indicative of high purity. |

| Molecular Formula | C12H12N2O4 | - |

| Molecular Weight | 248.24 g/mol | - |

Experimental Workflow

The overall experimental workflow for the synthesis is depicted in the following diagram:

Caption: Experimental workflow for the synthesis of this compound.

Detailed Experimental Protocol

Materials:

-

3-Benzoylpropanoic acid

-

Potassium cyanide (KCN) - EXTREME CAUTION: HIGHLY TOXIC

-

Ammonium carbonate ((NH₄)₂CO₃)

-

Ethanol (EtOH)

-

Deionized water (H₂O)

-

Concentrated hydrochloric acid (HCl)

-

Standard laboratory glassware and equipment (round-bottom flask, condenser, magnetic stirrer, heating mantle, filtration apparatus)

Procedure:

-

Reaction Setup:

-

In a well-ventilated fume hood, equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

-

To the flask, add 3-benzoylpropanoic acid (e.g., 10.0 g, 0.056 mol), potassium cyanide (e.g., 4.0 g, 0.061 mol), and ammonium carbonate (e.g., 16.2 g, 0.168 mol). Note: Handle potassium cyanide with extreme care, using appropriate personal protective equipment (gloves, safety goggles, lab coat) and engineering controls.

-

Add a mixture of ethanol (50 mL) and deionized water (50 mL) to the flask.

-

-

Reaction:

-

Stir the mixture at room temperature for 15 minutes to ensure all solids are well-suspended.

-

Heat the reaction mixture to 60-70 °C using a heating mantle.

-

Maintain this temperature and continue stirring for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting keto acid.

-

-

Work-up:

-

After the reaction is complete (as indicated by TLC), cool the reaction mixture to room temperature in an ice bath.

-

Slowly and carefully acidify the cooled mixture by adding concentrated hydrochloric acid dropwise until the pH reaches approximately 2. This step should be performed in a fume hood as it may release toxic hydrogen cyanide gas. The product will precipitate out of the solution.

-

Continue to stir the acidified mixture in the ice bath for another 30 minutes to ensure complete precipitation.

-

Collect the crude product by vacuum filtration, washing the solid with cold deionized water (2 x 20 mL).

-

-

Purification:

-

The crude product can be purified by recrystallization. A suitable solvent system is typically an ethanol/water mixture.

-

Dissolve the crude solid in a minimum amount of hot ethanol.

-

Add hot water dropwise until the solution becomes slightly turbid.

-

Allow the solution to cool slowly to room temperature, and then place it in an ice bath to complete the crystallization process.

-

Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol/water, and dry under vacuum.

-

-

Characterization:

-

Determine the melting point of the dried product.

-

Confirm the structure of the final product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and IR spectroscopy.

-

Signaling Pathway/Reaction Mechanism

The Bucherer-Bergs reaction proceeds through a series of equilibria involving the formation of a cyanohydrin and an aminonitrile, followed by cyclization with carbon dioxide (from the decomposition of ammonium carbonate) to form the hydantoin ring.

Caption: Simplified reaction mechanism of the Bucherer-Bergs synthesis of the target hydantoin.

References

Application Notes and Protocols: Bucherer-Bergs Synthesis of 4-Phenylhydantoin Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Bucherer-Bergs reaction is a classic multicomponent reaction that provides an efficient and straightforward method for the synthesis of hydantoins from carbonyl compounds, ammonium carbonate, and an alkali metal cyanide.[1] This reaction is of significant interest in medicinal chemistry and drug development due to the diverse biological activities exhibited by hydantoin derivatives, including anticonvulsant, antiarrhythmic, and anticancer properties.[2] 4-Phenylhydantoin derivatives, in particular, are a key structural motif in a number of pharmacologically active compounds.

This document provides detailed application notes and experimental protocols for the synthesis of 4-phenylhydantoin derivatives via the Bucherer-Bergs reaction. It includes a summary of quantitative data, detailed methodologies, and visualizations to aid in the understanding and implementation of this important synthetic transformation.

Data Presentation

The following tables summarize the synthesis of various 5-phenyl-substituted hydantoins using the Bucherer-Bergs reaction, providing a comparative overview of starting materials, reaction conditions, and yields.

Table 1: Bucherer-Bergs Synthesis of 5,5-Diarylhydantoins

| Entry | Diaryl Ketone | Product | Yield (%) | Melting Point (°C) | Reference |

| 1 | Benzophenone | 5,5-Diphenylhydantoin | 89 | >300 | |

| 2 | 4,4'-Difluorobenzophenone | 5,5-Bis(4-fluorophenyl)hydantoin | 85 | 288-290 | |

| 3 | 4,4'-Dichlorobenzophenone | 5,5-Bis(4-chlorophenyl)hydantoin | 82 | >300 | |

| 4 | 4,4'-Dimethylbenzophenone | 5,5-Bis(4-methylphenyl)hydantoin | 78 | 294-296 | |

| 5 | 4-Methoxybenzophenone | 5-(4-Methoxyphenyl)-5-phenylhydantoin | 75 | 230-232 |

Table 2: Bucherer-Bergs Synthesis of 5-Aryl-5-methylhydantoins

| Entry | Aryl Methyl Ketone | Product | Yield (%) | Melting Point (°C) | Reference |

| 1 | Acetophenone | 5-Methyl-5-phenylhydantoin | 70 | 198-200 | |

| 2 | 4'-Fluoroacetophenone | 5-(4-Fluorophenyl)-5-methylhydantoin | 81 | 218-220 | |

| 3 | 4'-Chloroacetophenone | 5-(4-Chlorophenyl)-5-methylhydantoin | 83 | 240-242 | |

| 4 | 4'-Bromoacetophenone | 5-(4-Bromophenyl)-5-methylhydantoin | 85 | 248-250 | |

| 5 | 4'-Methylacetophenone | 5-Methyl-5-(p-tolyl)hydantoin | 76 | 210-212 |

Experimental Protocols

General Protocol for the Bucherer-Bergs Synthesis of 5-Phenyl-5-methylhydantoin

This protocol describes a general procedure for the synthesis of 5-phenyl-5-methylhydantoin from acetophenone. The reaction can be adapted for other substituted acetophenones and benzaldehydes.

Materials:

-

Acetophenone

-

Potassium cyanide (KCN) or Sodium cyanide (NaCN) (EXTREMELY TOXIC)

-

Ammonium carbonate ((NH₄)₂CO₃)

-

Ethanol

-

Water

-

Concentrated Hydrochloric acid (HCl)

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Magnetic stirrer and stir bar

-

Buchner funnel and filter paper

-

Beakers and other standard laboratory glassware

Safety Precautions:

-

Cyanide salts are highly toxic and can be fatal if ingested, inhaled, or absorbed through the skin. This experiment must be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and nitrile gloves.

-

Acidification of the reaction mixture will produce hydrogen cyanide (HCN) gas, which is also extremely toxic. Ensure the acidification step is performed slowly and in a fume hood.

-

Dispose of all cyanide-containing waste according to institutional safety protocols.

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine acetophenone (1.0 eq), potassium cyanide (2.0 eq), and ammonium carbonate (4.0 eq).

-

Solvent Addition: Add a 1:1 mixture of ethanol and water to the flask. The volume should be sufficient to dissolve the reactants upon heating.

-

Reaction: Heat the reaction mixture to reflux (approximately 80-90 °C) with vigorous stirring. The reaction is typically complete within 4-8 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Slowly and carefully add concentrated hydrochloric acid to the stirred solution in a fume hood until the pH is acidic (pH ~2-3). This will cause the precipitation of the crude hydantoin product.

-

Isolation: Collect the precipitated solid by vacuum filtration using a Buchner funnel. Wash the solid with cold water to remove any inorganic salts.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture, to yield the pure 5-phenyl-5-methylhydantoin.

-

Characterization: The purified product should be characterized by determining its melting point and by spectroscopic methods such as ¹H NMR, ¹³C NMR, and IR spectroscopy.

Visualizations

Bucherer-Bergs Reaction Mechanism

The following diagram illustrates the generally accepted mechanism of the Bucherer-Bergs reaction.

Caption: Mechanism of the Bucherer-Bergs reaction.

General Experimental Workflow

The following diagram outlines the typical workflow for the synthesis and purification of 4-phenylhydantoin derivatives.

Caption: Experimental workflow for synthesis.

Signaling Pathway: Anticonvulsant Action of Hydantoins

Many 4-phenylhydantoin derivatives, such as phenytoin, exhibit anticonvulsant activity by modulating the function of voltage-gated sodium channels in neurons. The diagram below illustrates this mechanism of action.

Caption: Anticonvulsant mechanism of hydantoins.

References

Application Notes and Protocols for Urech Hydantoin Synthesis of Chiral Propanoic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of chiral propanoic acid derivatives, specifically focusing on the Urech hydantoin synthesis and its modern enantioselective variants. The information is intended to guide researchers in the preparation of enantioenriched hydantoin scaffolds, which are crucial building blocks in medicinal chemistry and drug development.

Introduction

The Urech hydantoin synthesis, first reported in 1873, is a classical method for the preparation of hydantoins from α-amino acids and potassium cyanate in the presence of a strong acid.[1][2] Hydantoin derivatives are a significant class of heterocyclic compounds with a wide range of biological activities, including anticonvulsant, antiarrhythmic, and anticancer properties. The synthesis of chiral hydantoins, particularly those derived from propanoic acid (such as alanine), is of great interest for the development of stereochemically defined pharmaceuticals.

Recent advancements have focused on the development of enantioselective Urech-type syntheses to overcome the limitations of the classical method, which typically produces racemic products. These modern approaches often employ chiral catalysts and may involve dynamic kinetic resolution to achieve high yields and enantioselectivities.[3]

Data Presentation

The following tables summarize quantitative data for the synthesis of chiral hydantoin derivatives from propanoic acid precursors using both classical and modern enantioselective Urech-type synthesis methods.

Table 1: Classical Urech Hydantoin Synthesis of Alanine Derivative

| Starting Amino Acid | Product | Method | Yield (%) | Reference |

| L-Alanine | 5-Methylhydantoin | Conventional Heating | 85 | [4] |

| L-Alanine | 5-Methylhydantoin | Microwave-assisted | 75 | [5] |

Table 2: Enantioselective Catalytic Urech-type Synthesis of Thiohydantoins

| Racemic Amino Ester Substrate | Chiral Catalyst | Product | Yield (%) | Enantiomeric Excess (ee %) | Reference |

| Racemic Ethyl 2-aminopropanoate | Chiral Phosphoric Acid (CPA) | (S)-5-Methyl-2-thiohydantoin | 92 | 95 | [6] |

| Racemic Methyl 2-aminobutanoate | Chiral Phosphoric Acid (CPA) | (S)-5-Ethyl-2-thiohydantoin | 88 | 93 | [6] |

Table 3: Enantiopure Synthesis of 1,5-Substituted Hydantoins

| Protected Amino Acid | Product | Method | Yield (%) | Epimerization | Reference |

| Cbz-L-Alanine | (S)-1-Cbz-5-methylhydantoin | Hypervalent Iodine Reagent | 85 | None | [1][7] |

| Boc-L-Alanine | (S)-1-Boc-5-methylhydantoin | Hypervalent Iodine Reagent | 82 | None | [1][7] |

Experimental Protocols

Protocol 1: Classical Urech Hydantoin Synthesis of 5-Methylhydantoin from L-Alanine

This protocol is adapted from the work of Chin et al. and describes a straightforward method for the synthesis of 5-methylhydantoin.[4]

Materials:

-

L-Alanine

-

Ethanol (EtOH)

-

Hydrochloric acid (HCl) gas or concentrated HCl

-

Potassium cyanate (KOCN)

-

Distilled water

Procedure:

Step 1: Esterification of L-Alanine

-

Suspend L-Alanine (1.0 eq) in ethanol.

-

Bubble dry HCl gas through the suspension with stirring, or add concentrated HCl dropwise at 0 °C.

-

Continue stirring until the L-alanine is completely dissolved.

-

Remove the solvent under reduced pressure to obtain the amino acid ester hydrochloride as a white solid.

Step 2: Formation of the Ureido Derivative

-

Dissolve the amino acid ester hydrochloride (1.0 eq) in water.

-

Cool the solution to 0-5 °C in an ice bath.

-

Add a solution of potassium cyanate (1.1 eq) in water dropwise with vigorous stirring.

-

Allow the reaction mixture to stir at room temperature for 2 hours.

-

The ureido derivative may precipitate out of the solution. If so, collect the solid by filtration. Otherwise, proceed to the next step with the solution.

Step 3: Cyclization to 5-Methylhydantoin

-

To the reaction mixture containing the ureido derivative, add concentrated hydrochloric acid.

-

Heat the mixture to reflux for 1-2 hours.

-

Cool the reaction mixture to room temperature and then in an ice bath to induce crystallization.

-

Collect the crystalline 5-methylhydantoin by filtration, wash with cold water, and dry.

Protocol 2: Enantioselective Catalytic Urech-type Synthesis of (S)-5-Methyl-2-thiohydantoin

This protocol is based on the work of Zheng et al. on the dynamic kinetic resolution of racemic amino esters.[6]

Materials:

-

Racemic ethyl 2-aminopropanoate (ethyl alaninate)

-

Isothiocyanate (e.g., phenyl isothiocyanate)

-

Chiral Phosphoric Acid (CPA) catalyst (e.g., TRIP catalyst)

-

Anhydrous solvent (e.g., toluene)

-

Inert gas (e.g., Argon or Nitrogen)

Procedure:

-

To a dried reaction vessel under an inert atmosphere, add the chiral phosphoric acid catalyst (0.05 - 0.1 eq).

-

Add anhydrous toluene to dissolve the catalyst.

-

Add the racemic ethyl 2-aminopropanoate (1.0 eq).

-

Add the isothiocyanate (1.1 eq) to the reaction mixture.

-

Stir the reaction at the specified temperature (e.g., room temperature or slightly elevated) and monitor the progress by TLC or HPLC.

-

Upon completion, the reaction mixture is typically purified directly by column chromatography on silica gel to afford the enantioenriched (S)-5-methyl-2-thiohydantoin.

-

The enantiomeric excess of the product is determined by chiral HPLC analysis.

Visualizations

The following diagrams illustrate the key chemical transformations and workflows described in these application notes.

Caption: General mechanism of the Urech hydantoin synthesis.

Caption: Experimental workflow for enantioselective Urech-type synthesis.

Caption: Principle of Dynamic Kinetic Resolution in asymmetric synthesis.

References

- 1. Revisiting the Urech Synthesis of Hydantoins: Direct Access to Enantiopure 1,5-Substituted Hydantoins Using Cyanobenziodoxolone [organic-chemistry.org]

- 2. Evaluation of a new protocol for enzymatic dynamic kinetic resolution of 3-hydroxy-3-(aryl)propanoic acids - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. ikm.org.my [ikm.org.my]

- 5. BJOC - Sequential two-step, one-pot microwave-assisted Urech synthesis of 5-monosubstituted hydantoins from L-amino acids in water [beilstein-journals.org]

- 6. Enantioselective catalytic Urech hydantoin synthesis - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 7. Revisiting the Urech Synthesis of Hydantoins: Direct Access to Enantiopure 1,5-Substituted Hydantoins Using Cyanobenziodoxolone [infoscience.epfl.ch]

Application Notes and Protocols for the Analysis of 3-(2,5-Dioxo-4-phenylimidazolidin-4-yl)propanoic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(2,5-Dioxo-4-phenylimidazolidin-4-yl)propanoic acid is a hydantoin derivative. The hydantoin scaffold is a significant pharmacophore found in various biologically active compounds, including anticonvulsant and anticancer agents.[1][2][3] Accurate and robust analytical methods are crucial for the characterization, purity assessment, and quantitative determination of this compound in various matrices during research and drug development.

These application notes provide detailed protocols for the analysis of this compound using High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS). The provided protocols are based on established methods for structurally similar hydantoin derivatives and serve as a starting point for method development and validation.[4][5][6]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below.

| Property | Value | Reference |

| CAS Number | 2179-05-7 | [7] |

| Molecular Formula | C₁₂H₁₂N₂O₄ | [7] |

| Molecular Weight | 248.24 g/mol | [7] |

| Purity | Typically ≥95% | [7] |

| Storage Temperature | 2-8°C | [7] |

I. Chromatographic Analysis: High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC (RP-HPLC) is a suitable method for the purity assessment and quantification of this compound. The following protocol is a recommended starting point.

Experimental Protocol: RP-HPLC

1. Instrumentation and Columns:

-

A standard HPLC system equipped with a UV detector.

-

C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

2. Reagents and Solutions:

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Formic acid or Trifluoroacetic acid (for mobile phase modification)

-

Standard: this compound of known purity.

3. Sample Preparation:

-

Prepare a stock solution of the standard and sample at 1 mg/mL in a suitable solvent such as methanol or acetonitrile.

-

Further dilute the stock solution to a working concentration (e.g., 10-100 µg/mL) with the mobile phase.

-

Filter the final solutions through a 0.45 µm syringe filter before injection.

4. Chromatographic Conditions:

| Parameter | Recommended Condition |

| Mobile Phase | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile |

| Gradient | 20-80% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C |

| Detection Wavelength | 220 nm and 254 nm |

| Injection Volume | 10 µL |

5. Data Analysis:

-

The purity of the sample can be determined by calculating the peak area percentage of the main peak relative to the total peak area.

-

For quantitative analysis, a calibration curve should be constructed using a series of standard solutions of known concentrations.

Expected Results

The retention time and peak shape will depend on the specific column and exact mobile phase composition. A sharp, symmetrical peak is expected for the pure compound. The presence of other peaks may indicate impurities or degradation products.

II. Spectroscopic Analysis: Nuclear Magnetic Resonance (NMR)

NMR spectroscopy is a powerful tool for the structural elucidation and confirmation of this compound.

Experimental Protocol: ¹H and ¹³C NMR

1. Instrumentation:

-

A 300, 400, or 500 MHz NMR spectrometer.

2. Sample Preparation:

-

Dissolve 5-10 mg of the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a 5 mm NMR tube.[4]

3. ¹H NMR Parameters:

| Parameter | Recommended Setting |

| Pulse Program | Standard single pulse |

| Spectral Width | 0-12 ppm |

| Number of Scans | 16-64 |

| Relaxation Delay | 1-2 seconds |

4. ¹³C NMR Parameters:

| Parameter | Recommended Setting |

| Pulse Program | Proton-decoupled |

| Spectral Width | 0-200 ppm |

| Number of Scans | 1024-4096 |

| Relaxation Delay | 2-5 seconds |

5. Data Processing:

-

Apply Fourier transformation, phase correction, and baseline correction.

-

Calibrate the spectra using the residual solvent peak (e.g., DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).[4]

Expected Spectral Data

The following table summarizes the expected chemical shifts for the key protons and carbons of the molecule. These are predicted values and may vary slightly in experimental data.

| ¹H NMR (Predicted) | ¹³C NMR (Predicted) |

| Aromatic protons (phenyl group): ~7.2-7.5 ppm | Carbonyl carbons (C=O): ~170-180 ppm |

| CH proton (imidazolidine ring): ~4.0-4.5 ppm | Aromatic carbons: ~125-140 ppm |

| CH₂ protons (propanoic acid chain): ~2.0-2.8 ppm | CH carbon (imidazolidine ring): ~55-65 ppm |

| NH protons (imidazolidine ring): ~8.0-11.0 ppm | CH₂ carbons (propanoic acid chain): ~30-40 ppm |

| COOH proton: ~12.0 ppm |

III. Mass Spectrometric Analysis

Mass spectrometry (MS) is used to determine the molecular weight and fragmentation pattern of the compound, confirming its identity. Electrospray ionization (ESI) is a suitable ionization technique.

Experimental Protocol: ESI-MS

1. Instrumentation:

-

A mass spectrometer with an ESI source.

2. Sample Preparation:

-

Dissolve a small amount of the sample (~1 mg/mL) in a suitable volatile solvent like methanol or acetonitrile.[4]

-

The sample can be directly infused into the mass spectrometer or introduced via an HPLC system.

3. Mass Spectrometry Parameters (ESI):

| Parameter | Recommended Setting |

| Ionization Mode | Positive and Negative |

| Capillary Voltage | 3-4 kV |

| Drying Gas Flow | 5-10 L/min |

| Drying Gas Temperature | 300-350°C |

| Mass Range | 50-500 m/z |

4. Data Analysis:

-

Identify the molecular ion peak ([M+H]⁺ in positive mode, [M-H]⁻ in negative mode).

-

Analyze the fragmentation pattern in MS/MS experiments to gain further structural information. Common fragmentation pathways for hydantoins include losses of water and carbon dioxide.[8]

Predicted Mass Spectrometry Data

The following table lists the predicted m/z values for common adducts of this compound.

| Adduct | Predicted m/z |

| [M+H]⁺ | 249.0870 |

| [M+Na]⁺ | 271.0689 |

| [M-H]⁻ | 247.0724 |

Data predicted by PubChem.[9]

IV. Metabolic Pathway Context

Hydantoin derivatives can undergo metabolic transformation in biological systems. A common pathway involves the enzymatic hydrolysis of the hydantoin ring to form N-carbamoylamino acids, which can be further hydrolyzed to the corresponding amino acids.[10] Understanding this pathway is crucial for drug metabolism and pharmacokinetic studies.

Caption: Proposed metabolic hydrolysis pathway of the target compound.

V. Experimental Workflow Overview

The following diagram illustrates a typical workflow for the comprehensive analysis of this compound.

Caption: General workflow for the analysis of the target compound.

Conclusion

The analytical methods and protocols outlined in this document provide a comprehensive framework for the characterization and quantification of this compound. While these methods are based on established principles for similar compounds, optimization and validation will be necessary for specific applications and matrices. These application notes serve as a valuable resource for researchers and scientists involved in the development and analysis of novel hydantoin-based compounds.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. 3-(2,5-dioxo-1-phenylimidazolidin-4-yl)propanoic acid | 2179-05-7 [sigmaaldrich.com]

- 8. Mass spectrometry of hydantoin-derived selective androgen receptor modulators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. PubChemLite - 3-(2,5-dioxo-1-phenylimidazolidin-4-yl)propanoic acid (C12H12N2O4) [pubchemlite.lcsb.uni.lu]

- 10. researchgate.net [researchgate.net]

Application Note: HPLC Analysis of 3-(2,5-Dioxo-4-phenylimidazolidin-4-yl)propanoic acid

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for the quantitative analysis of 3-(2,5-Dioxo-4-phenylimidazolidin-4-yl)propanoic acid in research and quality control settings using High-Performance Liquid Chromatography (HPLC).

Introduction

This compound is a molecule of interest in pharmaceutical research. A reliable and accurate analytical method is crucial for its quantification in various stages of drug development, including synthesis, formulation, and stability studies. This application note describes a robust reversed-phase HPLC (RP-HPLC) method for the determination of this compound. The method is designed to be simple, accurate, and reproducible.

Principle of the Method

The method utilizes reversed-phase chromatography, where the stationary phase is nonpolar (C18) and the mobile phase is a polar mixture of an organic solvent and an aqueous buffer. The separation is based on the differential partitioning of the analyte between the stationary and mobile phases. The phenyl group in the analyte's structure allows for sensitive detection using a UV-Vis detector.

Experimental Protocols

Instrumentation and Materials

-

HPLC System: A standard HPLC system equipped with a quaternary or binary pump, an autosampler, a column thermostat, and a UV-Vis or Photodiode Array (PDA) detector.

-

Chromatographic Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended as a starting point.

-

Chemicals and Reagents:

-

This compound reference standard

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Potassium dihydrogen phosphate (analytical grade)

-

Orthophosphoric acid (analytical grade)

-

Water (HPLC grade or Milli-Q)

-

Preparation of Solutions

-

Mobile Phase:

-

Buffer Preparation (pH 3.0): Dissolve 1.36 g of potassium dihydrogen phosphate in 1000 mL of water. Adjust the pH to 3.0 with orthophosphoric acid.

-

Mobile Phase Composition: A mixture of the prepared phosphate buffer and acetonitrile. The recommended starting composition is 50:50 (v/v). The mobile phase should be filtered through a 0.45 µm membrane filter and degassed prior to use.

-

-

Standard Solution Preparation:

-

Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of a 50:50 mixture of acetonitrile and water.

-

Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations in the desired calibration range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

-

-

Sample Preparation:

-

Dissolve the sample containing the analyte in a suitable solvent (e.g., a mixture of acetonitrile and water) to achieve a concentration within the calibration range.

-

Filter the sample solution through a 0.45 µm syringe filter before injection.

-

HPLC Operating Conditions

The following are recommended starting conditions. Optimization may be required based on the specific HPLC system and column used.

| Parameter | Recommended Condition |

| Column | C18, 250 mm x 4.6 mm, 5 µm |

| Mobile Phase | Acetonitrile : Phosphate Buffer (pH 3.0) (50:50, v/v) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 220 nm |

| Injection Volume | 10 µL |

| Run Time | 10 minutes |

Data Presentation

The following tables summarize the expected quantitative data from the method validation.

Table 1: System Suitability Parameters

| Parameter | Acceptance Criteria | Hypothetical Result |

| Tailing Factor | ≤ 2.0 | 1.2 |

| Theoretical Plates | > 2000 | 6500 |

| Retention Time (min) | - | ~ 5.8 |

Table 2: Method Validation Summary

| Parameter | Specification | Hypothetical Result |

| Linearity (Correlation Coefficient, r²) | ≥ 0.999 | 0.9995 |

| Range (µg/mL) | 1 - 100 | 1 - 100 |

| Limit of Detection (LOD) (µg/mL) | Report | 0.3 |

| Limit of Quantification (LOQ) (µg/mL) | Report | 1.0 |

| Precision (%RSD) | ≤ 2.0% | < 1.5% |

| Accuracy (% Recovery) | 98.0 - 102.0% | 99.2 - 101.5% |

Visualization

Diagram 1: HPLC Analysis Workflow

Caption: Workflow for the HPLC analysis of this compound.

Diagram 2: Logical Relationship for Method Development

Caption: Key considerations for the development of an HPLC method for the analyte.

Conclusion

The described RP-HPLC method provides a reliable and efficient approach for the quantitative analysis of this compound. The protocol is straightforward and utilizes common HPLC instrumentation and reagents, making it suitable for routine use in quality control and research laboratories. The provided validation parameters serve as a guideline for method performance, although it is recommended that each laboratory performs its own validation to ensure suitability for their specific application.

Application Notes: Chiral Separation of 3-(2,5-Dioxo-4-phenylimidazolidin-4-yl)propanoic acid Enantiomers

Audience: Researchers, scientists, and drug development professionals.

Introduction

3-(2,5-Dioxo-4-phenylimidazolidin-4-yl)propanoic acid is a chiral molecule with a hydantoin core structure. The stereochemistry of such compounds is of critical importance in drug development, as different enantiomers can exhibit distinct pharmacological and toxicological profiles. Therefore, the development of robust analytical methods for the enantioselective separation and quantification of its enantiomers is essential for quality control, pharmacokinetic studies, and regulatory compliance.

These application notes provide a comprehensive overview of a potential High-Performance Liquid Chromatography (HPLC) method for the chiral separation of this compound enantiomers. The proposed methodology is based on established principles for the separation of structurally related hydantoin and arylpropionic acid derivatives.[1][2]

Principle of Chiral Separation by HPLC

Chiral High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation of enantiomers. The fundamental principle lies in the use of a chiral stationary phase (CSP). The CSP creates a chiral environment where the two enantiomers of the analyte can form transient diastereomeric complexes with differing stabilities. This difference in interaction energy leads to different retention times for each enantiomer on the chromatographic column, enabling their separation and quantification. Polysaccharide-based CSPs, such as those derived from cellulose and amylose, are widely used and have shown broad applicability for the resolution of various chiral compounds, including hydantoins.[1]

Experimental Protocols

The following protocol outlines a general procedure for the chiral separation of this compound enantiomers using HPLC with a chiral stationary phase. Optimization of these conditions may be necessary to achieve baseline separation.

Instrumentation and Materials

-

HPLC System: A standard HPLC system equipped with a pump, autosampler, column compartment with temperature control, and a UV detector is required.

-